molecular formula C16H16N2O B5027005 5-acetyl-1,2,3,4,5,10-hexahydroindolo[3,2-b]indole

5-acetyl-1,2,3,4,5,10-hexahydroindolo[3,2-b]indole

Cat. No.: B5027005
M. Wt: 252.31 g/mol
InChI Key: VWGUZDWPIUWWRD-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . Various methods have been developed for the construction of this significant ring system .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies depending on the specific derivative. The indole ring system represents one of the most abundant and important heterocycles in nature .

Mechanism of Action

The mechanism of action of indole derivatives can vary greatly depending on the specific derivative and its biological activity. For example, some indole derivatives have shown high anti-tumor activity .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The future research in this field could focus on synthesizing new indole derivatives and studying their biological activities.

Properties

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-indolo[3,2-b]indol-10-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-10(19)18-14-9-5-3-7-12(14)15-16(18)11-6-2-4-8-13(11)17-15/h3,5,7,9,17H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGUZDWPIUWWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1C4=C(N3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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